N-cyclohexyl-4-isopropylaniline
Description
N-Cyclohexyl-4-isopropylaniline is a substituted aniline derivative featuring a cyclohexyl group attached to the nitrogen atom and an isopropyl group at the para position of the aromatic ring.
- Molecular Formula: Likely C₁₅H₂₃N (inferred from substituents).
- Functional Groups: Aromatic amine (aniline), cyclohexyl (bulky aliphatic), and isopropyl (electron-donating alkyl).
- Applications: Potential use in pharmaceuticals, agrochemicals, or polymer intermediates due to its hydrophobic and sterically hindered structure, which may enhance stability and bioavailability .
Properties
IUPAC Name |
N-cyclohexyl-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h8-12,14,16H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXITOFLJPPMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-isopropylaniline typically involves the reaction of 4-isopropylaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-isopropylaniline+cyclohexyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
N-cyclohexyl-4-isopropylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The exact mechanism may vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Effects: this compound: The cyclohexyl group introduces steric hindrance, reducing reactivity at the nitrogen, while the isopropyl group enhances hydrophobicity. 4-Chloro-N-(cyclopropylmethyl)aniline: The chloro group (electron-withdrawing) increases acidity of the aromatic amine, while the cyclopropylmethyl group (smaller ring) may reduce steric effects compared to cyclohexyl . 4-Hexyloxyaniline: The hexyloxy chain improves lipid solubility, favoring applications in organic synthesis or material science .
Physicochemical Properties
Research Findings :
- The cyclohexyl group in this compound likely reduces metabolic degradation, a trait advantageous in drug design .
- 4-Chloro-N-(cyclopropylmethyl)aniline ’s acute oral toxicity (H302) and respiratory irritation (H335) contrast with the lower hazard profile of compounds lacking electronegative substituents.
- 4-Hexyloxyaniline ’s long alkoxy chain may facilitate self-assembly in liquid crystals or surfactants .
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